molecular formula C8H8BN3O2 B1452770 (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1163707-69-4

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

Katalognummer: B1452770
CAS-Nummer: 1163707-69-4
Molekulargewicht: 188.98 g/mol
InChI-Schlüssel: FRBMUGGBWXYEGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with an imidazole ring at the 6-position and a boronic acid group at the 2-position. This structure combines the electronic properties of pyridine and imidazole, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the coupling of imidazole and pyridine derivatives with boronic acid. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridine derivative reacts with an imidazole-boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The imidazole and pyridine rings can interact with various biological receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key analogs and their similarity scores (based on molecular descriptors) include:

Compound Name CAS Number Similarity Score Key Structural Differences
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid 851524-96-4 0.77 Methyl substitution on imidazole; phenyl instead of pyridine core
(6-Aminopyridin-3-yl)boronic acid 908268-52-0 0.73 Amino group replaces imidazole; boronic acid at pyridine 3-position
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine 903513-62-2 0.71 Imidazo[1,2-a]pyridine core; boronate ester instead of boronic acid
6-(1H-Imidazol-1-yl)nicotinic acid 669070-64-8 0.73 Carboxylic acid replaces boronic acid; nicotinic acid scaffold

Key Observations :

  • Substituents on the imidazole (e.g., methyl groups) or aromatic core (phenyl vs. pyridine) significantly alter electronic properties and solubility .
  • Boronate esters (e.g., 903513-62-2) offer improved stability over boronic acids but require hydrolysis for reactivity .

Reactivity in Cross-Coupling Reactions

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid participates in Suzuki couplings, as seen in analogs like the synthesis of triazolo[1,5-a]pyrimidine derivatives . Compared to simpler boronic acids (e.g., phenylboronic acid, PBA), its imidazole-pyridine system may:

  • Enhance reactivity : Electron-withdrawing pyridine nitrogen could activate the boronic acid for faster transmetalation.
  • Limit solubility : Bulky heterocycles may reduce solubility in aqueous/organic mixtures, necessitating optimized reaction conditions .

In contrast, 3-aminophenyl boronic acid (APBA) exhibits higher binding constants with diols (e.g., K₁ = 1648 M⁻¹ for PBA vs. higher values for APBA) due to amine-assisted stabilization . The imidazole in the target compound may similarly enhance diol binding but requires experimental validation.

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance from the imidazole ring may reduce coupling yields, as seen in related triazolo[1,5-a]pyrimidine syntheses .
  • Stability : Boronic acids are prone to protodeboronation; the imidazole’s basicity could mitigate this by stabilizing the boronate intermediate .

Biologische Aktivität

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of the Compound

This compound features both imidazole and pyridine rings along with a boronic acid functional group. The unique structure allows for reversible covalent bonding with various biological targets, particularly enzymes that contain nucleophilic residues. Its ability to inhibit enzyme activity makes it a valuable tool in biochemical research and drug development.

The primary mechanism of action for this compound involves its interaction with serine proteases and other enzymes. The boronic acid moiety can form reversible covalent bonds with the active sites of these enzymes, effectively inhibiting their function. This characteristic is crucial for studying enzyme regulation and function, as well as for developing therapeutic agents targeting specific diseases.

Key Interactions

  • Enzyme Inhibition : The compound inhibits serine proteases by binding to their active sites.
  • Protein Interactions : It can also interact with proteins via hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that compounds containing boronic acids can inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell growth and survival . For instance, similar compounds have been demonstrated to inhibit mutant BRAF activity in melanoma cell lines, suggesting a potential application in targeted cancer therapies .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Boronic acids are known to disrupt protein-protein interactions essential for bacterial virulence and survival. This disruption can lead to enhanced efficacy against various pathogens, making this compound a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
BRAF Inhibition Study Identified as a potent inhibitor of mutant BRAF with nanomolar activity in melanoma cells .
Cytotoxicity Assays Demonstrated varying cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values below 150 μM .
Antimicrobial Efficacy Showed effectiveness against several bacterial strains by disrupting essential protein interactions.

Applications in Drug Discovery

The compound's ability to form reversible bonds with biological molecules positions it as a promising candidate in drug discovery. Its applications extend across several fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmacological agents.
  • Biochemical Research : As an inhibitor for studying enzyme functions and pathways.
  • Therapeutic Development : Targeting diseases such as cancer and bacterial infections through its inhibitory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid, and what parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed borylation. Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or XPhos-based catalysts are effective for aryl boronate formation, as seen in analogous pyridine-boronic acid syntheses .
  • Solvent system : 1,4-dioxane/water mixtures optimize cross-coupling efficiency while minimizing protodeboronation side reactions .
  • Temperature : Microwave-assisted heating (120°C) reduces reaction time and improves yield compared to conventional heating .
    • Critical Note : Steric hindrance from the imidazole group may necessitate longer reaction times or excess boronic acid pinacol ester (1.5–2.0 equiv.) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for sp²-hybridized boron) .
  • LCMS : Monitors reaction progress (e.g., m/z [M+H]+) and detects intermediates .
  • HPLC : Assesses purity (>97% via reverse-phase methods), with retention times influenced by the imidazole’s polarity .
  • FTIR : Identifies B–O stretching (1340–1390 cm⁻¹) and imidazole C–N vibrations (1600–1650 cm⁻¹) .

Q. What solubility properties and storage conditions are recommended for this compound?

  • Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Co-solvents like ethanol (10–20%) enhance aqueous solubility for biological assays .
  • Storage : Stable at 2–8°C under inert gas (argon) to prevent oxidation. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How do steric/electronic effects of the imidazole substituent influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :

  • Steric Effects : The imidazole’s N1-position creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate and prevent β-hydride elimination .
  • Electronic Effects : Electron-withdrawing imidazole substituents reduce boronic acid reactivity. Computational DFT studies (via Gaussian) can predict charge distribution to optimize coupling partners .
  • Case Study : Analogous (4-(1H-imidazol-1-yl)phenyl)boronic acid showed 20% lower yield than methyl-substituted derivatives due to increased steric demand .

Q. How can protodeboronation side reactions be mitigated during cross-coupling?

  • Answer :

  • Radical Inhibitors : Additives like TEMPO (1 equiv.) suppress radical-mediated protodeboronation pathways .
  • pH Control : Neutral to slightly basic conditions (pH 7–9) stabilize the boronate ester intermediate, as acidic conditions accelerate decomposition .
  • Catalyst Tuning : Use Pd catalysts with strong σ-donor ligands (e.g., PCy₃) to accelerate transmetallation and minimize boronic acid exposure .

Q. What computational methods predict the compound’s reactivity in organoboron chemistry?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for Suzuki coupling using software like Gaussian or ORCA. Focus on B–O bond dissociation energies and charge transfer .
  • Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. The imidazole-pyridine scaffold shows potential for kinase inhibition .
  • QSAR Models : Correlate substituent effects (e.g., logP, Hammett σ) with reaction rates or bioactivity .

Q. How does structural modification of the imidazole ring affect biological activity?

  • Answer :

  • Antimicrobial Activity : Methylation at the imidazole N1-position enhances lipophilicity, improving membrane penetration (observed in related pyrazole-boronic acids) .
  • Enzyme Inhibition : The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., proteases), while the pyridine-imidazole scaffold provides π-π stacking interactions .
  • Case Study : (5-(Dimethylamino)pyridin-2-yl)boronic acid exhibited IC₅₀ = 2.1 µM against Staphylococcus aureus via cell wall synthesis disruption .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar boronic acid syntheses?

  • Methodological Answer :

  • Parameter Optimization : Compare catalyst loading (e.g., 2–5 mol% Pd), temperature (80–120°C), and solvent systems across studies .
  • Impurity Profiling : Use HPLC-MS to identify by-products (e.g., dehalogenated intermediates) that reduce yield .
  • Case Study : A 15% yield variation in (6-(trifluoromethyl)pyridin-3-yl)boronic acid synthesis was attributed to residual water in the solvent, highlighting the need for rigorous drying .

Eigenschaften

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBMUGGBWXYEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671283
Record name [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163707-69-4
Record name [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.